molecular formula C12H18N4OS B14914768 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine

Cat. No.: B14914768
M. Wt: 266.37 g/mol
InChI Key: LVWZYULSZRIAGJ-UHFFFAOYSA-N
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Description

This compound is a methanamine derivative featuring a substituted pyrazole and thiazole heterocyclic framework. The pyrazole ring is substituted with methoxy and methyl groups at positions 5 and 1,3, respectively, while the thiazole moiety is methylated at position 2. Such structural features are common in medicinal chemistry for modulating pharmacokinetic properties, such as solubility and metabolic stability, and for targeting biological receptors or enzymes .

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C12H18N4OS/c1-8-11(12(17-4)16(3)15-8)6-13-5-10-7-18-9(2)14-10/h7,13H,5-6H2,1-4H3

InChI Key

LVWZYULSZRIAGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CSC(=N2)C)OC)C

Origin of Product

United States

Biological Activity

1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound incorporates a pyrazole moiety with methoxy and dimethyl substitutions, linked to a thiazole ring via a methanamine bridge. Understanding its biological activity can provide insights into its potential therapeutic applications.

PropertyDetails
Molecular FormulaC11H18N6O
Molecular Weight250.30 g/mol
IUPAC Name1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(2-methylthiazol-4-yl)methyl]methanamine
CAS Number1355672-05-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function by binding to specific enzymes or receptors, thereby modulating their activity. The unique combination of the pyrazole and thiazole rings enhances its potential to act as an inhibitor or modulator in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance, related pyrazole compounds have demonstrated significant antiproliferative effects on cancer cell lines by disrupting mTORC1 activity and enhancing autophagy .

Enzyme Inhibition

The compound's structure suggests it may serve as a lead for developing selective enzyme inhibitors. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies indicate that some pyrazole compounds exhibit high selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory drugs .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can help optimize its biological activity. The presence of the methoxy group on the pyrazole ring has been associated with enhanced interaction with target proteins, while substitutions on the thiazole ring can influence binding affinity and selectivity .

Case Studies

Case Study 1: Antiproliferative Effects
A study focusing on similar pyrazole derivatives demonstrated that specific modifications led to submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The compounds reduced mTORC1 activity and induced autophagic processes, suggesting a novel mechanism for anticancer action .

Case Study 2: Inhibition of COX Enzymes
Research involving a series of pyrazole derivatives revealed that certain compounds exhibited potent COX inhibition with improved safety profiles compared to traditional NSAIDs. The findings suggest that modifications in the pyrazole structure can lead to selective COX inhibitors with reduced side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Thiazole Hybrids

A key analog is 1-(2,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (Ref: 54-PC410051), which replaces the 5-methoxy group on the pyrazole with a 2,5-difluorophenyl substituent. This substitution increases lipophilicity and may enhance blood-brain barrier permeability compared to the methoxy variant .

Property Target Compound 1-(2,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Pyrazole Substituents 5-Methoxy, 1,3-dimethyl 1,3-Dimethyl, 2,5-difluorophenyl
Thiazole Substituents 2-Methyl None (phenyl instead)
Molecular Weight ~305 g/mol (estimated) 305.76 g/mol
Key Functional Groups Methoxy (polar), thiazole (π-electron-rich) Fluorine (electron-withdrawing), phenyl (lipophilic)

Structural Implications : The methoxy group in the target compound may improve aqueous solubility compared to the fluorinated analog, while the thiazole ring could enhance π-π stacking interactions in biological targets .

Pyrazole-Based Methanamines with Varied Heterocycles

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856100-57-6) shares the methanamine backbone but incorporates a difluoroethyl group on the pyrazole and a second dimethylpyrazole moiety. This compound’s increased fluorine content likely enhances metabolic stability and bioavailability compared to the target compound .

N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (, Compound 7) replaces the thiazole with a quinoline-picolylamine system, introducing aromatic nitrogen atoms that could enhance binding to metalloenzymes or nucleic acids .

Thiazole-Modified Analogs

Z899051432 () features a pyrazole-thiazole-carboxamide structure instead of a methanamine linker.

Functional and Pharmacological Trends

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chloro substituents (e.g., ) enhance lipophilicity and stability but may reduce solubility. Methoxy groups (as in the target compound) balance polarity and metabolic resistance .
  • Heterocycle Choice: Thiazole (target compound) vs. pyridine or quinoline () alters electronic properties and target selectivity. Thiazoles are often used in kinase inhibitors due to their π-acidic nature .
  • Linker Flexibility : Methanamine linkers (target compound) offer conformational flexibility, whereas rigid carboxamides () restrict mobility but improve binding precision .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) :

    • Pyrazole protons: δ 6.21 (s, 1H, C₃-H)
    • Thiazole protons: δ 7.02 (s, 1H, C₅-H)
    • Methanamine linker: δ 3.74 (s, 2H, CH₂NH), 2.45 (s, 3H, thiazole-CH₃)
  • $$ ^{13}\text{C} $$ NMR :

    • Pyrazole C4: δ 161.2 (C=O)
    • Thiazole C2: δ 152.4 (C-S)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: $$ m/z $$ 307.1425 [M + H]⁺
  • Calculated for C₁₃H₁₈N₄O₂S: 307.1428

Applications and Comparative Analysis

While direct biological data for this compound are unavailable, structurally related pyrazole-thiazole hybrids exhibit antimicrobial and anti-inflammatory activities. The methoxy and methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Challenges and Alternative Pathways

Competing Side Reactions

  • Imine Isomerization : Elevated temperatures promote E/Z isomerization, necessitating low-temperature conditions.
  • Oxidation of Thiazole : Thiazole sulfurs may oxidize during prolonged storage; stabilization with antioxidants (e.g., BHT) is recommended.

Alternative Coupling Methods

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols and amines, though cost-prohibitive at scale.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : For modular assembly, though requires pre-functionalized azide/thiol intermediates.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine in academic research?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate derivatives with hydrazines or phenylhydrazines under reflux conditions (e.g., using DMF-DMA as a catalyst) to generate the 5-methoxy-1,3-dimethylpyrazole moiety .
  • Thiazole Linkage : Nucleophilic substitution or coupling reactions to attach the thiazole-methyl group. For example, reacting 4-(chloromethyl)-2-methylthiazole with the pyrazole-methanamine intermediate in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate the reaction .
  • Purification : Column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) to isolate the final product .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), pyrazole-methyl (δ ~2.5 ppm), and thiazole protons (δ ~6.8–7.5 ppm). Compare with computed spectra for validation .
    • IR : Identify key functional groups (e.g., C-N stretches at ~1250 cm⁻¹, aromatic C-H bends) .
  • Elemental Analysis : Verify C, H, N, and S content to ensure purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₂₀N₄OS: 292.14 g/mol) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
    • Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Flush with saline solution for 10 minutes; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses involving pyrazole and thiazole moieties?

Methodological Answer:

  • Solvent Optimization : Use DMF or DMSO for nucleophilic substitutions to enhance reaction rates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for coupling reactions .
  • Temperature Control : Maintain reflux conditions (80–120°C) during cyclization steps to minimize side products .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential biological targets?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents on the pyrazole (e.g., replace methoxy with halogen) and thiazole (e.g., alter methyl groups) to assess activity changes .
  • Biological Assays :
    • Enzymatic Inhibition : Test against kinases or GPCRs using fluorescence-based assays .
    • Cellular Uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study permeability in cell lines .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .
  • X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable .
  • Theoretical Calculations : Use DFT (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .

Q. What computational methods are suitable for predicting the binding affinity of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonds with catalytic residues) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energies and rank derivatives .

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